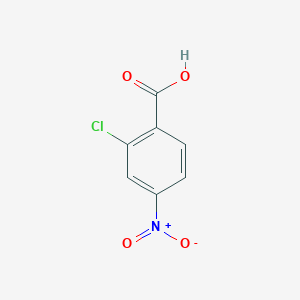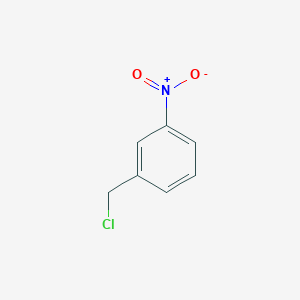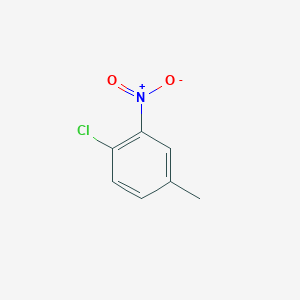
2-(2-Chlorophenyl)pyrrolidine
Descripción general
Descripción
“2-(2-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 129540-21-2 . It has a molecular weight of 181.66 . The IUPAC name for this compound is 2-(2-chlorophenyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. For instance, a method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another study reported the use of O-benzoylhydroxylamines as alkyl nitrene precursors for the synthesis of various pyrrolidines .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)pyrrolidine” is represented by the linear formula C10H12ClN . The InChI code for this compound is 1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 .
Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . They have also been used in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols .
Physical And Chemical Properties Analysis
“2-(2-Chlorophenyl)pyrrolidine” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine scaffold is commonly used in drug discovery due to its presence in many bioactive compounds. Researchers have designed syntheses for significant hybrid compound series containing cyclic or bicyclic pyrrolidine rings to explore their bioactive properties .
Synthesis of Organic Compounds
As a versatile chemical compound, “2-(2-Chlorophenyl)pyrrolidine” is used in the synthesis of various organic compounds. Its structure allows for the creation of complex molecules that can be used in further pharmaceutical research.
Pharmacological Studies
This compound is also utilized in studying pharmacological properties, such as its interaction with different enzymes and receptors within the body. This can lead to the development of new medications or therapies.
Enzyme Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases. This makes “2-(2-Chlorophenyl)pyrrolidine” a candidate for research in enzyme inhibition .
Medicinal Chemistry
In medicinal chemistry, this compound can be used as a building block for creating new drugs with potential therapeutic effects. Its unique structure can contribute to the pharmacokinetic and pharmacodynamic profiles of new compounds .
Chemical Biology
“2-(2-Chlorophenyl)pyrrolidine” may also be used in chemical biology to study the chemical processes within and relating to living organisms, helping to understand biological function at the molecular level .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 2-(2-chlorophenyl)pyrrolidine, are characterized by their target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a way that is influenced by steric factors . The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Result of Action
It is known that pyrrolidine derivatives can lead to a variety of biological responses based on their interaction with their targets .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395482 | |
| Record name | 2-(2-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyrrolidine | |
CAS RN |
129540-21-2 | |
| Record name | 2-(2-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)


![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)



![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)